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Compound of Interest

Compound Name:
Ethyl 7-bromo-4-hydroxyquinoline-

3-carboxylate

Cat. No.: B106026 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a quinoline derivative of

interest in medicinal chemistry and drug discovery. This document details its known

characteristics, outlines a probable synthetic route, and discusses the general context of

quinoline compounds in biological systems.

Core Chemical Properties
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is a solid organic compound.[1][2] Its core

structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine

ring. This particular derivative is substituted with a bromine atom at the 7-position, a hydroxyl

group at the 4-position, and an ethyl carboxylate group at the 3-position. The presence of these

functional groups suggests potential for further chemical modification and diverse biological

activities.

Physicochemical Data
A summary of the key physicochemical properties of Ethyl 7-bromo-4-hydroxyquinoline-3-
carboxylate is presented in the table below. It is important to note that while some data is

experimentally determined, other values are predicted based on computational models.
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Property Value Source

Molecular Formula C₁₂H₁₀BrNO₃ [1][2]

Molecular Weight 296.12 g/mol [1][2][3]

CAS Number 179943-57-8 [1][2][3]

Appearance Solid [1]

Melting Point 307-309 °C

Boiling Point (Predicted) 385.5 ± 37.0 °C

IUPAC Name
ethyl 7-bromo-4-oxo-1H-

quinoline-3-carboxylate
[3]

InChI

InChI=1S/C12H10BrNO3/c1-2-

17-12(16)9-6-14-10-5-7(13)3-

4-8(10)11(9)15/h3-

6H,2H2,1H3,(H,14,15)

[3]

SMILES
CCOC(=O)C1=CNC2=C(C1=O

)C=CC(=C2)Br
[3]

Note on Solubility: Quantitative data on the solubility of Ethyl 7-bromo-4-hydroxyquinoline-3-
carboxylate in common laboratory solvents such as DMSO, ethanol, and water is not readily

available in the reviewed literature. However, based on its structure, it is expected to have

limited solubility in water and better solubility in organic polar solvents.

Synthesis and Experimental Protocols
The synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate can be achieved through

the Gould-Jacobs reaction, a well-established method for the preparation of 4-

hydroxyquinolines.[4] This reaction involves the condensation of an aniline with an

alkoxymethylenemalonic ester, followed by thermal cyclization.

Experimental Protocol: Gould-Jacobs Reaction
Step 1: Condensation of 3-bromoaniline with diethyl ethoxymethylenemalonate
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In a round-bottom flask, equimolar amounts of 3-bromoaniline and diethyl

ethoxymethylenemalonate are combined.

The mixture is heated, typically at temperatures ranging from 100 to 140°C, for a period of 1

to 2 hours.

The reaction is monitored for the formation of the intermediate, diethyl (3-

bromoanilinomethylene)malonate, and the evolution of ethanol.

Upon completion, the reaction mixture is cooled, and the intermediate can be purified, for

example, by recrystallization.

Step 2: Thermal Cyclization

The purified diethyl (3-bromoanilinomethylene)malonate is added to a high-boiling point

solvent, such as diphenyl ether or Dowtherm A.

The mixture is heated to a high temperature, typically around 240-260°C, to induce

intramolecular cyclization.

The reaction is maintained at this temperature for a sufficient time to ensure complete

cyclization and elimination of ethanol.

As the reaction proceeds, the product, Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate,

precipitates from the hot solution.

After cooling, the solid product is collected by filtration, washed with a suitable solvent to

remove the high-boiling solvent, and dried.

Below is a diagram illustrating the logical workflow of the Gould-Jacobs synthesis.
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Step 1: Condensation

Step 2: Thermal Cyclization

3-Bromoaniline

Diethyl (3-bromoanilinomethylene)malonateHeat (100-140°C)
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Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Heat (240-260°C)
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Gould-Jacobs reaction workflow for synthesis.

Spectral Data
Detailed experimental spectral data for Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is

not widely published. However, based on its chemical structure, the expected spectral

characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

aromatic protons on the quinoline ring, a singlet for the proton at position 2, and the

characteristic quartet and triplet for the ethyl group of the ester. The chemical shifts of the

aromatic protons will be influenced by the electron-withdrawing effects of the bromine and

carbonyl groups and the electron-donating effect of the hydroxyl group.

¹³C NMR: The carbon NMR spectrum will display signals for the twelve carbon atoms in the

molecule. The carbonyl carbon of the ester will appear downfield, typically in the range of

160-170 ppm. The aromatic carbons will resonate in the 110-150 ppm region, and the ethyl

group carbons will be found upfield.

Infrared (IR) Spectroscopy
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The IR spectrum is expected to exhibit characteristic absorption bands for the various

functional groups present in the molecule:

A broad O-H stretching band for the hydroxyl group, likely in the region of 3200-3600 cm⁻¹.

A strong C=O stretching vibration for the ester carbonyl group, typically around 1700-1730

cm⁻¹.

C=C and C=N stretching vibrations from the quinoline ring in the 1450-1650 cm⁻¹ region.

C-O stretching bands for the ester group around 1000-1300 cm⁻¹.

A C-Br stretching vibration, which is expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular

weight of the compound (296.12 g/mol ). Due to the presence of a bromine atom, a

characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, which is a

definitive indicator of a monobrominated compound. Fragmentation patterns would likely

involve the loss of the ethoxy group from the ester, decarbonylation, and cleavage of the

quinoline ring.

Biological Activity and Signaling Pathways
While the quinoline scaffold is a well-known pharmacophore present in numerous drugs with a

wide range of biological activities, including antimalarial, antibacterial, and anticancer

properties, there is currently no specific published research detailing the biological activity of

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

Studies on structurally similar 7-substituted-4-hydroxyquinoline-3-carboxylic acids have shown

that these compounds can act as inhibitors of cellular respiration and specific enzymes like

malate dehydrogenase. The nature of the substituent at the 7-position has been found to

significantly influence the inhibitory activity.

Given the lack of specific data for Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a

hypothetical workflow for preliminary biological screening is presented below.
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Preliminary Biological Screening

Follow-up Studies (if activity is observed)

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Antimicrobial Assays
(e.g., MIC determination)

Anticancer Assays
(e.g., MTT assay on cell lines) Enzyme Inhibition Assays

Mechanism of Action Studies

Signaling Pathway Analysis
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A general workflow for biological screening.

Conclusion
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is a synthetically accessible quinoline

derivative with physicochemical properties that make it a compound of interest for further

investigation in drug discovery and development. While its specific biological activities and

interactions with signaling pathways remain to be elucidated, its structural features suggest

potential for a range of pharmacological effects. This guide provides a foundational

understanding of this compound, highlighting the need for further experimental research to fully

characterize its chemical and biological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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